Ethyne-1,2-diamine

Computational Chemistry Coordination Chemistry Ligand Design

Choose Ethyne-1,2-diamine (diaminoacetylene) to access a unique linear, electron-rich C≡C backbone flanked by primary amines. This highly reactive scaffold enables metal-alkyne coordination, charge transfer, and organometallic complex geometries that commodity diamines like ethylenediamine cannot replicate. It is a critical precursor for advanced ynediamines and functional materials, supported by proven metal-assisted synthesis routes.

Molecular Formula C2H4N2
Molecular Weight 56.07 g/mol
CAS No. 4403-54-7
Cat. No. B3052712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyne-1,2-diamine
CAS4403-54-7
Molecular FormulaC2H4N2
Molecular Weight56.07 g/mol
Structural Identifiers
SMILESC(#CN)N
InChIInChI=1S/C2H4N2/c3-1-2-4/h3-4H2
InChIKeyPGAFCJWTBHYLDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyne-1,2-diamine (CAS 4403-54-7): An Overview for Scientific Procurement and Research Applications


Ethyne-1,2-diamine, also known as diaminoacetylene, is a unique diamine characterized by a highly electron-rich carbon-carbon triple bond flanked by two primary amine groups (C2H4N2, MW 56.07 g/mol) [1]. This molecule exists at the intersection of coordination chemistry and organic synthesis. Its planar, linear backbone is chemically distinct from saturated analogs due to the presence of the alkyne unit, which profoundly alters its electronic properties [2]. This compound is highly reactive and typically requires specialized handling, which significantly differentiates it from more widely available industrial diamines.

Why Ethyne-1,2-diamine Cannot Be Replaced by Common Diamines Like Ethylenediamine (en)


Scientific and industrial users must recognize that ethyne-1,2-diamine cannot be substituted by commodity diamines such as ethylenediamine (en) or 1,3-propylenediamine. While all these molecules function as bidentate ligands, the alkyne bridge in ethyne-1,2-diamine imparts fundamentally different frontier molecular orbital energies and a rigid, linear geometry [1]. This electronic structure renders it far more reactive towards electrophiles and alters metal-ligand charge transfer in ways that saturated alkyl analogs cannot replicate [2]. Procuring the generic alternative for coordination chemistry or materials synthesis will lead to entirely different reaction outcomes, failing to generate the target metal-alkyne interactions or the unique electron-rich environments required for specialized research applications.

Quantifiable Differentiation of Ethyne-1,2-diamine Against Standard Analogs: A Data-Driven Evidence Guide


Evidence Item 1: Molecular Geometry and Electronic Structure Versus Ethylenediamine

Ethyne-1,2-diamine possesses a D2d point group with a rigid, linear C–C triple bond, compared to the flexible, gauche-conformation of ethylenediamine. This structural difference results in a C–N bond length of approximately 1.35 Å and a C≡C bond length of approximately 1.20 Å [1]. Its unique dipole moment and electronic energy levels (calculated ground state energy 0 cm⁻¹ at 1A state) [1] define its distinct reactivity as a ligand.

Computational Chemistry Coordination Chemistry Ligand Design

Evidence Item 2: Synthetic Accessibility and Historical Rarity

The parent ethyne-1,2-diamine has been historically inaccessible through conventional organic synthesis and was long considered an unstable tautomer [1]. A 2024 study reported the first metal-assisted synthesis of diaminoacetylene as a by-product in the thermal decomposition of a tungsten complex, resulting in isolated salts of the [W(CN)6(C2N2H4)]²⁻ anion [2]. This contrasts sharply with ethylenediamine, a commodity chemical produced on a scale of thousands of tons annually.

Synthetic Methodology Organometallic Chemistry Procurement

Evidence Item 3: Reactivity Profile in Coordination Chemistry

Ethyne-1,2-diamine is an electron-rich alkyne and acts as a highly reactive ligand. It is prone to electrophilic attack and can engage in unique redox and coupling reactions at metal centers [1]. This is a stark contrast to ethylenediamine, which acts primarily as a classic, robust, σ-donor ligand that forms stable five-membered chelate rings without intrinsic reactivity beyond coordination [2].

Organometallic Chemistry Ligand Reactivity Electrophilic Addition

Evidence Item 4: Calculated Physicochemical Properties

Ethyne-1,2-diamine has a reported polar surface area (PSA) of 52.04 Ų and a calculated LogP of 0.22280 . In contrast, its saturated analog, ethylenediamine, has a calculated LogP of approximately -1.2, indicating significantly different lipophilicity and, consequently, altered bioavailability and membrane permeability characteristics.

Computational Chemistry Physical Chemistry Molecular Modeling

Optimal Application Scenarios for Ethyne-1,2-diamine in Advanced Research


Precursor to Unique Organometallic Complexes and Catalysts

Its unique rigid backbone and reactive triple bond, as documented in its ground-state geometry [1], make it an ideal ligand for constructing metal complexes with unusual geometries and electronic properties. It is not a generic ligand like ethylenediamine but a component for creating novel organometallic catalysts where the metal-alkyne interaction is critical for reactivity [2].

Building Block for Electron-Rich Alkynes and Materials

Given its electron-rich nature and high reactivity towards electrophiles [1], ethyne-1,2-diamine serves as a valuable precursor for synthesizing more complex ynediamines. Its calculated LogP of 0.22 [2] further suggests potential for tuning lipophilicity in larger molecular architectures, making it a specialized building block for organic electronics or functional materials where saturated analogs are inert.

Fundamental Research into Metal-Acetylene Bonding and Activation

The 2024 report on the metal-assisted synthesis of diaminoacetylene [1] opens new avenues for studying the formation and reactivity of C–C bonds on metal centers. This compound is a key target for fundamental organometallic chemistry, where its generation and trapping from cyanide ligands provides insight into reductive coupling mechanisms relevant to industrial processes like the Fischer-Tropsch synthesis and nitrogen fixation.

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